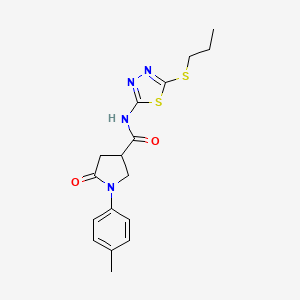![molecular formula C16H18ClNO2S B2747891 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone CAS No. 866008-89-1](/img/structure/B2747891.png)
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthoquinone core: This can be achieved through the oxidation of naphthalene derivatives.
Introduction of the chloro group: Chlorination of the naphthoquinone core is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the aminoethyl chain: This step involves the nucleophilic substitution reaction where the aminoethyl chain is introduced.
Addition of the tert-butylsulfanyl group:
化学反応の分析
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
科学的研究の応用
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone involves its interaction with various molecular targets. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the aminoethyl chain and tert-butylsulfanyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone include:
2-{[2-(Methylsulfanyl)ethyl]amino}-3-chloronaphthoquinone: This compound has a methylsulfanyl group instead of a tert-butylsulfanyl group, which may affect its reactivity and biological activity.
2-{[2-(Ethylsulfanyl)ethyl]amino}-3-chloronaphthoquinone: The ethylsulfanyl group provides different steric and electronic properties compared to the tert-butylsulfanyl group.
2-{[2-(Phenylsulfanyl)ethyl]amino}-3-chloronaphthoquinone: The phenylsulfanyl group introduces aromaticity, potentially altering the compound’s interactions with biological targets.
特性
IUPAC Name |
2-(2-tert-butylsulfanylethylamino)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(2,3)21-9-8-18-13-12(17)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGOPDNXLNHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
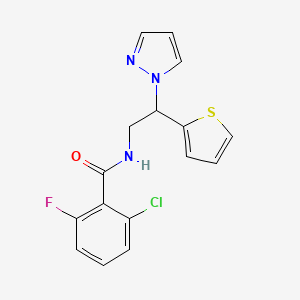
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)
![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)
![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)
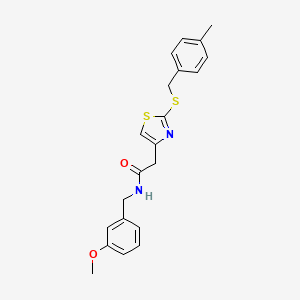
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B2747817.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)
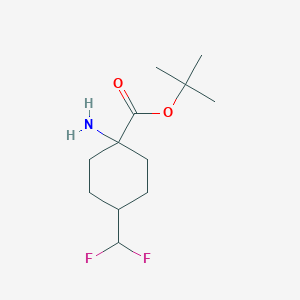
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)
![4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2747827.png)
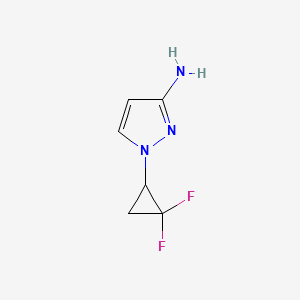
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2747829.png)
